molecular formula C43H53NO14 B1151524 [(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate CAS No. 210108-87-5

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

Cat. No.: B1151524
CAS No.: 210108-87-5
InChI Key:
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Description

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a useful research compound. Its molecular formula is C43H53NO14. The purity is usually 95%.
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Scientific Research Applications

Structural Insights

The compound (1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate has been a subject of interest in various research studies, particularly in the field of organic synthesis and crystallography.

  • Structure Analysis : An early study by Lynch, Stamford, Magnus, and Davis (1991) examined the structure of a closely related compound, 18'-epivinblastine. This research revealed the conformational aspects of the vindoline and catharanthine moieties in the compound, offering insights into its stereochemistry and intramolecular interactions (Lynch et al., 1991).

  • Synthetic Applications : Fleming and Lawrence (1998) explored the use of β-silyl esters and allylsilanes in organic synthesis, including compounds with structural similarities to the specified chemical. This study provides an understanding of stereocontrol in organic synthesis, which is crucial for developing enantioselective synthetic routes (Fleming & Lawrence, 1998).

  • Synthesis of Pyrrolidine Azasugars : Another study by Huang Pei-qiang (2011) focused on the asymmetric synthesis of pyrrolidine azasugars, utilizing a compound structurally related to the one . This research contributes to the field of carbohydrate mimetics, which are important in medicinal chemistry (Huang Pei-qiang, 2011).

  • Antimicrobial Evaluation : Elgemeie et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of novel pyridone derivatives. The synthesis of these compounds, including variations similar to the specified compound, can provide valuable insights into the development of new antimicrobial agents (Elgemeie et al., 2017).

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18-/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOFSOQJSKXVMH-QBPFDXHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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